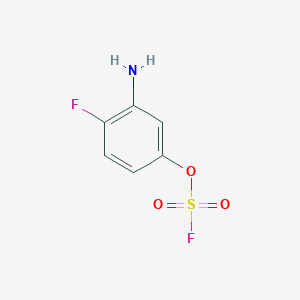

2-Amino-1-fluoro-4-fluorosulfonyloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

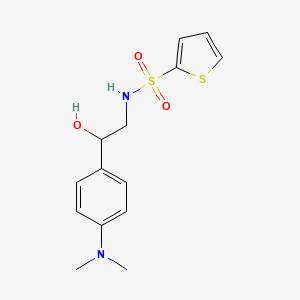

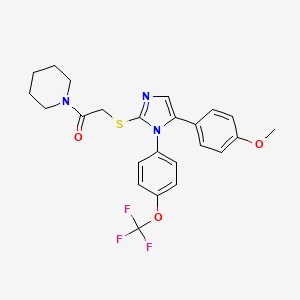

2-Amino-1-fluoro-4-fluorosulfonyloxybenzene, also known as AFSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorinated derivative of sulfonamide, which makes it an important building block for the synthesis of various pharmaceuticals.

Scientific Research Applications

Asymmetric Synthesis in Medicinal Chemistry

2-Amino-1-fluoro-4-fluorosulfonyloxybenzene: is utilized in the preparation of enantiomerically pure derivatives of amino acids, which are crucial as bioisosteres in drug design . These derivatives help mimic the three-dimensional structure of targeted protein receptors and enhance the metabolic stability of drug molecules through strategic fluorine substitution.

Anticancer and Antiviral Agents

This compound is a precursor in synthesizing quinoline-4-carboxylic acid derivatives, which exhibit significant anticancer and antiviral activities . These derivatives are tested against various carcinoma cell lines and have shown potential as novel inhibitors in cancer treatment.

Fluorescent Probes in Biochemistry

In biochemistry, 2-Amino-1-fluoro-4-fluorosulfonyloxybenzene can be incorporated into fluorescent α-amino acid analogues for protein labelling and tracking . These analogues are essential for studying protein interactions and dynamics within biological systems.

Pharmacological Research

The compound serves as a building block for developing fluoroquinolones, a class of antibacterial agents with a broad spectrum of activity . It’s instrumental in synthesizing compounds that inhibit bacterial DNA-gyrase, a novel mechanism different from traditional antibiotics.

Organic Synthesis

In organic synthesis, this chemical is used to introduce fluorine atoms into organic molecules, granting them new functions and improved performance . The presence of fluorine can significantly alter the reactivity and properties of these molecules, making them valuable in various synthetic applications.

Materials Science

2-Amino-1-fluoro-4-fluorosulfonyloxybenzene: contributes to the development of unconventional fluorescent polymers . These polymers are used as sensing platforms for detecting metal ions and other analytes, showcasing the compound’s versatility in creating advanced materials for environmental monitoring and diagnostics.

properties

IUPAC Name |

2-amino-1-fluoro-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c7-5-2-1-4(3-6(5)9)12-13(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLMARDTPAHIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)

![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B2875243.png)